molecular formula C8H11ClFNO2S B8186409 2-Fluoro-6-methanesulfonyl-benzylamine hydrochloride

2-Fluoro-6-methanesulfonyl-benzylamine hydrochloride

Cat. No.: B8186409
M. Wt: 239.70 g/mol
InChI Key: NFXWJDAYMQVBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-methanesulfonyl-benzylamine hydrochloride is a chemical compound with the molecular formula C8H11ClFNO2S and a molecular weight of 239.7 g/mol . It is a white solid that is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methanesulfonyl-benzylamine hydrochloride typically involves the reaction of 2-fluorobenzylamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methanesulfonyl-benzylamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azido or cyano derivatives.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

2-Fluoro-6-methanesulfonyl-benzylamine hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methanesulfonyl-benzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The methanesulfonyl group plays a crucial role in the binding affinity and specificity of the compound towards its targets. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-methanesulfonyl-benzylamine
  • 2-Fluoro-6-methanesulfonyl-aniline
  • 2-Fluoro-6-methanesulfonyl-phenol

Uniqueness

2-Fluoro-6-methanesulfonyl-benzylamine hydrochloride is unique due to the presence of both the fluorine and methanesulfonyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the methanesulfonyl group increases its reactivity and binding affinity towards specific molecular targets. This combination of properties makes it a valuable compound in various scientific research applications .

Properties

IUPAC Name

(2-fluoro-6-methylsulfonylphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S.ClH/c1-13(11,12)8-4-2-3-7(9)6(8)5-10;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXWJDAYMQVBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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